A Technical Guide to the Chemical Properties of 1-(2-bromoethyl)-1H-imidazole
A Technical Guide to the Chemical Properties of 1-(2-bromoethyl)-1H-imidazole
Abstract: This technical guide provides a comprehensive overview of the chemical properties, spectroscopic profile, reactivity, and synthetic applications of 1-(2-bromoethyl)-1H-imidazole. Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights into the molecule's utility as a versatile building block. The guide details its core physicochemical characteristics, expected spectroscopic signatures for identification, and its primary role as an electrophilic agent in nucleophilic substitution reactions. Furthermore, it presents a detailed experimental protocol for its synthesis and outlines essential safety and handling procedures.
Molecular and Physicochemical Profile
1-(2-bromoethyl)-1H-imidazole is a heterocyclic compound featuring an imidazole ring N-alkyated with a bromoethyl group. This bifunctional nature—a nucleophilic and aromatic imidazole core combined with an electrophilic alkyl bromide side chain—makes it a valuable intermediate in organic synthesis, particularly for introducing an imidazole-ethyl moiety into larger molecules.
While specific experimental data such as melting and boiling points are not extensively reported in publicly available literature, its properties can be inferred from its structure and comparison with related compounds. The presence of the polar, aromatic imidazole ring suggests some solubility in polar solvents, while the bromoethyl group imparts lipophilic character.
Table 1: Core Compound Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 1-(2-bromoethyl)-1H-imidazole | [1] |
| CAS Number | 52909-35-0 (for free base) | - |
| Molecular Formula | C₅H₇BrN₂ | [1] |
| Molecular Weight | 187.03 g/mol | Calculated |
| SMILES | C1=CN(C=N1)CCBr | [1] |
| InChI Key | LKUVBYVPXLUHPM-UHFFFAOYSA-N | [1] |
Table 2: Physicochemical Data of Analogous Compounds for Reference
| Compound | Boiling Point | Melting Point | Source |
| Imidazole (Parent) | 256 °C | 89-91 °C | [2] |
| 2-Bromo-1-methyl-1H-imidazole | 172 °C | Not Applicable (Liquid) | [3] |
| 1-(2-Bromoethyl)-2-methyl-5-nitroimidazole | 379.4 °C (Predicted) | 81-82 °C | [4][5] |
Spectroscopic Characterization
Accurate characterization is critical for verifying the identity and purity of 1-(2-bromoethyl)-1H-imidazole. The following sections describe the expected spectroscopic signatures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for both the imidazole ring and the ethyl side chain.
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Imidazole Protons: Three signals are expected in the aromatic region. The proton at the C2 position (between the two nitrogen atoms) will be the most downfield, typically appearing as a singlet around δ 7.6-7.8 ppm . The protons at the C4 and C5 positions will appear as two distinct signals, likely singlets or narrow doublets, in the range of δ 6.9-7.2 ppm .[6][7]
-
Ethyl Protons: The two methylene groups of the ethyl chain will appear as two triplets due to mutual coupling.
-
The N-CH₂ protons, being attached to the electron-withdrawing imidazole ring, are expected around δ 4.2-4.4 ppm (t, J ≈ 6-7 Hz) .
-
The CH₂-Br protons, adjacent to the electronegative bromine atom, are expected further upfield around δ 3.6-3.8 ppm (t, J ≈ 6-7 Hz) .
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide five distinct signals corresponding to the unique carbon environments.
-
Imidazole Carbons: The chemical shifts are influenced by the nitrogen atoms. Expected shifts are approximately δ 137 ppm (C2) , δ 129 ppm (C4) , and δ 120 ppm (C5) .[7][8]
-
Ethyl Carbons: The N-CH₂ carbon is expected around δ 48-50 ppm , while the CH₂-Br carbon, directly attached to the halogen, will be more shielded, appearing around δ 30-33 ppm .
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
-
Aromatic C-H Stretch: A weak to medium band is expected above 3000 cm⁻¹, typically in the 3100-3150 cm⁻¹ region.[9]
-
Aliphatic C-H Stretch: Medium to strong bands from the ethyl chain will appear in the 2850-2980 cm⁻¹ range.[10]
-
Aromatic C=C and C=N Stretch: The characteristic imidazole ring vibrations will result in several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region.[9]
-
C-Br Stretch: A weak to medium band is expected in the fingerprint region, typically around 550-650 cm⁻¹ .
Mass Spectrometry
In mass spectrometry (MS), the most telling feature will be the isotopic pattern of the molecular ion due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.
-
Molecular Ion (M⁺): Expect to see two peaks of almost equal intensity at m/z 186 (for C₅H₇⁷⁹BrN₂) and m/z 188 (for C₅H₇⁸¹BrN₂).
-
Key Fragment: A common fragmentation pathway is the loss of the bromine radical (•Br), leading to a significant fragment at m/z 107 .
Chemical Reactivity and Synthetic Utility
The primary utility of 1-(2-bromoethyl)-1H-imidazole stems from the reactivity of the C-Br bond. The bromine atom is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack.
Nucleophilic Substitution at the Bromoethyl Moiety
This compound is an ideal substrate for S_N2 reactions.[11] A wide range of nucleophiles—such as amines, thiols, azides, cyanides, and alkoxides—can displace the bromide ion to form a new carbon-nucleophile bond. This reaction is fundamental to its role as a synthon for introducing the imidazole-ethyl group in the development of pharmaceuticals and functional materials.[12][13]
The causality for this high reactivity lies in several factors:
-
Good Leaving Group: The bromide ion (Br⁻) is a stable, weak base, making it an excellent leaving group.[11]
-
Primary Carbon: The electrophilic carbon is primary, which minimizes steric hindrance and strongly favors the S_N2 pathway over competing elimination reactions.
-
No α-Proton Acidity: The adjacent N-CH₂ group lacks acidic protons that could facilitate elimination pathways under basic conditions.
Caption: Generalized S_N2 reaction of 1-(2-bromoethyl)-1H-imidazole.
Experimental Protocols
The following sections provide standardized, self-validating methodologies for the synthesis and application of the title compound.
Synthesis of 1-(2-bromoethyl)-1H-imidazole
This protocol describes the N-alkylation of imidazole with 1,2-dibromoethane. The use of a significant excess of 1,2-dibromoethane is a critical experimental choice; it serves as both a reactant and the solvent, and the high concentration minimizes the undesired dialkylation product, 1,2-bis(imidazol-1-yl)ethane.
Materials:
-
Imidazole
-
1,2-Dibromoethane (excess)
-
Sodium hydroxide (NaOH), pellets
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add imidazole (1.0 eq).
-
Addition of Reagents: Add a large excess of 1,2-dibromoethane (10-15 eq) to the flask. Begin vigorous stirring.
-
Base Addition: Carefully add powdered or pelletized sodium hydroxide (1.1 eq) portion-wise to the stirring mixture. The addition is exothermic and should be controlled. The NaOH acts as a base to deprotonate the imidazole N-H, forming the more nucleophilic imidazolide anion.
-
Reflux: Heat the reaction mixture to reflux (the boiling point of 1,2-dibromoethane is ~131 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup - Quenching: After cooling to room temperature, cautiously add deionized water to quench the reaction and dissolve the sodium bromide salt byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
-
Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to remove the diethyl ether and excess 1,2-dibromoethane. The resulting crude oil is then purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(2-bromoethyl)-1H-imidazole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and MS, comparing the results to the expected data outlined in Section 2.0.
Caption: Workflow for the synthesis of 1-(2-bromoethyl)-1H-imidazole.
Safety and Handling
While a specific, comprehensive safety datasheet for 1-(2-bromoethyl)-1H-imidazole is not universally available, the hazards can be inferred from its structural components—an imidazole ring and an alkyl bromide. Related compounds are classified as acutely toxic and irritants.[14]
-
Hazard Classifications (Inferred):
-
Acute Toxicity, Oral
-
Skin Irritant/Corrosion
-
Serious Eye Damage/Irritation
-
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety goggles or a face shield.
-
-
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and strong bases.
-
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.
-
Conclusion
1-(2-bromoethyl)-1H-imidazole is a strategically important chemical intermediate whose value lies in its bifunctional nature. Its well-defined reactivity, dominated by the S_N2 susceptibility of the bromoethyl group, allows for the straightforward and efficient incorporation of the imidazole-ethyl scaffold into a diverse range of molecular architectures. While detailed physicochemical data requires further experimental validation, its spectroscopic properties can be reliably predicted, enabling robust quality control. Adherence to proper synthesis protocols and safety precautions allows this versatile reagent to be used effectively in research and development settings.
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